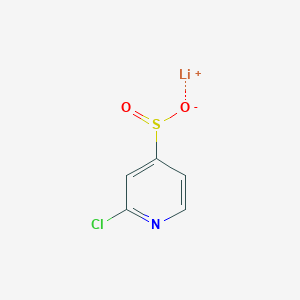

Lithium 2-chloropyridine-4-sulfinate

Description

Structure

2D Structure

Properties

IUPAC Name |

lithium;2-chloropyridine-4-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S.Li/c6-5-3-4(10(8)9)1-2-7-5;/h1-3H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKVASDNWAGFCU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN=C(C=C1S(=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClLiNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for Lithium 2 Chloropyridine 4 Sulfinate

Synthesis of Halogenated Pyridine (B92270) Precursors

The foundational step in the synthesis of lithium 2-chloropyridine-4-sulfinate is the preparation of the 2-chloropyridine (B119429) core. This involves strategic functionalization of the pyridine ring to ensure the correct placement of the chloro substituent.

Regioselective Functionalization of Pyridine Rings for 2-Chloropyridine Scaffolds

Achieving regioselectivity in the functionalization of pyridine rings is a significant challenge in heterocyclic chemistry due to the electronic nature of the ring. nih.govrsc.org However, several methods have been developed to selectively introduce substituents, which are crucial for building the 2-chloropyridine framework.

One powerful technique is directed ortho-metalation (DoM) . wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. For instance, the chloro group in 2-chloropyridine can itself act as a DMG, directing metalation to the C3 position. The use of lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures allows for the chemoselective and regioselective lithiation of 2-chloropyridine at the C3 position. wikipedia.org This lithiated intermediate can then be reacted with various electrophiles to introduce a range of functional groups.

Interestingly, the choice of the lithiating agent and reaction conditions can alter the regioselectivity. While LDA typically directs to the C3 position, the use of a "superbase" like n-BuLi-LiDMAE (n-butyllithium-lithium 2-(dimethylamino)ethoxide) has been shown to promote an unprecedented regioselective C6 lithiation of 2-chloropyridine. researchgate.netnih.govstorkapp.me This provides an alternative route to functionalized 2-chloropyridines.

The regioselectivity of these reactions is highly dependent on the substituents already present on the pyridine ring. For example, the functionalization of 2-chloroisonicotinic acid has been explored, where the carboxylic acid group influences the position of further substitution. mdpi.com

| Reagent | Position of Functionalization | Notes |

|---|---|---|

| LDA | C3 | Directed ortho-metalation. wikipedia.org |

| n-BuLi-LiDMAE | C6 | Unprecedented regioselectivity. researchgate.netnih.gov |

Methodologies for Introducing the Chloro-Substituent at the C2 Position

Several reliable methods exist for the introduction of a chlorine atom at the C2 position of the pyridine ring.

One of the most direct methods is the chlorination of pyridine-N-oxides . Pyridine can be first oxidized to pyridine-N-oxide, which then undergoes chlorination. A highly effective and regiospecific method involves treating pyridine-N-oxide with phosphorus oxychloride (POCl₃) in the presence of a stoichiometric amount of triethylamine. This procedure can achieve a 90% yield with 99.2% selectivity for 2-chloropyridine. tandfonline.comtandfonline.com Other chlorinating agents like sulfuryl chloride, p-toluenesulfonyl chloride, and trichloroacetyl chloride can also be used, though they generally result in more moderate yields. tandfonline.comtandfonline.com

Another widely used method is the Sandmeyer reaction , which converts an amino group into a chloro group via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.org For the synthesis of 2-chloropyridine, 2-aminopyridine (B139424) is treated with a nitrite (B80452) source, such as sodium nitrite or an alkyl nitrite, in the presence of a chloride source, typically hydrochloric acid and a copper(I) chloride catalyst. google.com While effective, this reaction can sometimes lead to the formation of byproducts like 2-hydroxypyridine, and yields can be variable, often in the range of 30-50% when performed in aqueous hydrochloric acid. google.com An improved process utilizing nitrosyl chloride in a hydrogen chloride-saturated aqueous solution has been developed to obtain good yields and high purity. google.com

Direct chlorination of pyridine is also a viable, though less selective, method. The reaction of pyridine with chlorine gas at high temperatures produces 2-chloropyridine, but this can often lead to the formation of dichlorinated products such as 2,6-dichloropyridine. wikipedia.org

| Starting Material | Reagents | Key Features | Yield |

|---|---|---|---|

| Pyridine-N-oxide | POCl₃, Triethylamine | High regioselectivity for the C2 position. tandfonline.comtandfonline.com | Up to 90% tandfonline.com |

| 2-Aminopyridine | NaNO₂, HCl, CuCl | Classic Sandmeyer reaction; can have moderate yields. google.com | 30-50% in aqueous HCl google.com |

| Pyridine | Cl₂ (gas) | Direct but can lead to over-chlorination. wikipedia.org | Variable |

Installation of the Sulfinate Moiety at the C4 Position

Once the 2-chloropyridine scaffold is in hand, the next critical step is the introduction of the sulfinate group at the C4 position. This can be accomplished through several distinct synthetic routes.

Direct Sulfonylation Approaches Utilizing Sulfur Dioxide Surrogates

A modern and efficient method for installing sulfonyl groups is through the direct C-H sulfonylation of the pyridine ring. This typically involves the activation of the pyridine, followed by the addition of a sulfur dioxide surrogate. One such surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). chemrxiv.orgresearchgate.net The pyridine ring is first activated with an agent like triflic anhydride (B1165640) (Tf₂O) to form a highly reactive pyridinium (B92312) salt. A sulfinate, generated in situ from an organometallic reagent and a sulfur dioxide surrogate, then adds to the activated pyridine, predominantly at the C4 position. chemrxiv.org While this method has been demonstrated for pyridine itself, its application to 2-chloropyridine would provide a direct route to the desired product. The regioselectivity for the C4 position is generally high in these reactions. chemrxiv.orgresearchgate.net

Oxidation Pathways of Precursor Thioethers or Sulfides

An alternative, two-step approach involves the initial synthesis of a 2-chloropyridine-4-thioether or sulfide, followed by its oxidation to the corresponding sulfinate. The synthesis of the thioether precursor can be achieved through nucleophilic aromatic substitution (SNAr) on a suitably activated 2-chloropyridine derivative. For instance, a 2-chloro-4-halopyridine could react with a thiol or thiolate nucleophile to displace the halide at the C4 position, which is more activated towards nucleophilic attack than the C2-chloro substituent in many cases. stackexchange.com

Once the 2-chloro-4-thioether is obtained, it can be oxidized to the sulfinate. Various oxidizing agents can be employed for the oxidation of sulfides to sulfoxides (an analogous transformation), and careful control of reaction conditions is necessary to avoid over-oxidation to the sulfone. This method offers a versatile route as a wide variety of thiols can be used to introduce the sulfur moiety.

Nucleophilic Addition Strategies to Activated Pyridine Intermediates

This strategy involves the activation of the 2-chloropyridine ring to make it more susceptible to nucleophilic attack by a sulfinate salt. The activation can be achieved by N-alkylation or N-acylation to form a pyridinium salt. These activated intermediates are highly electrophilic at the C2 and C4 positions. nih.gov The addition of a lithium sulfinate salt would then proceed, with a preference for the C4 position due to steric hindrance from the C2-chloro group and the electronic properties of the pyridinium system. stackexchange.com This nucleophilic addition disrupts the aromaticity of the ring, and subsequent re-aromatization, often through an elimination step, yields the C4-sulfinylated 2-chloropyridine. The use of a base can facilitate this process. chemrxiv.org

| Strategy | Key Steps | Advantages |

|---|---|---|

| Direct Sulfonylation | Pyridine activation (e.g., with Tf₂O) followed by reaction with a SO₂ surrogate (e.g., DABSO). chemrxiv.org | Direct and efficient. |

| Oxidation of Thioethers | Synthesis of a 2-chloro-4-thioether followed by controlled oxidation. | Versatile, as various thiols can be used. |

| Nucleophilic Addition | Activation of 2-chloropyridine to a pyridinium salt, followed by addition of a sulfinate nucleophile. nih.gov | Good control over regioselectivity at C4. |

Lithium Counter-Ion Incorporation and Salt Formation

The direct and efficient incorporation of the lithium counter-ion is a critical step in the synthesis of this compound. The methodologies employed are designed to generate the specific lithium salt form, which is often more suitable for subsequent reactions than its sodium or potassium counterparts.

The primary strategies for generating lithium pyridine sulfinate salts involve the reaction of a pyridine-based organolithium intermediate with a sulfur dioxide (SO₂) source. This approach ensures the direct formation of the desired lithium sulfinate salt.

Two main pathways are prevalent:

Halogen-Metal Exchange followed by SO₂ Quenching : This classic method involves treating a halogenated pyridine, such as 4-bromo-2-chloropyridine, with an organolithium reagent like n-butyllithium (BuLi) at low temperatures. This creates a highly reactive pyridyl-lithium intermediate. This intermediate is then quenched with a sulfur dioxide source to yield the target lithium sulfinate. concordia.ca

Direct C-H Functionalization : More recent methods focus on the direct deprotonation of a C-H bond on the pyridine ring, followed by the insertion of SO₂. For instance, a solution of a lithium intermediate, such as phenyl lithium, can be prepared and reacted with an SO₂ surrogate. chemrxiv.org This pre-formed lithium sulfinate can then be added to an activated pyridine to achieve C4-sulfonylation. chemrxiv.orgchemistryviews.org

In these syntheses, handling gaseous SO₂ can be hazardous and cumbersome. Therefore, stable and solid SO₂ surrogates are often employed. Common surrogates include 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and Sulfur Dioxide 1-Methylpyrrolidine Adduct (TIMSO). chemrxiv.orgtcichemicals.com The use of TIMSO, for example, in the reaction with a lithiated pyridine derivative has been shown to produce the corresponding lithium pyridine sulfinate in high yield (94%). tcichemicals.com

Table 1: Common SO₂ Surrogates in Lithium Sulfinate Synthesis This table is interactive and can be sorted by clicking on the headers.

| SO₂ Surrogate | Form | Key Advantages | Reference |

|---|---|---|---|

| DABSO | Solid | Stable, easy to handle | chemrxiv.org, chemistryviews.org |

| TIMSO | Solid | High reactivity, good yields | tcichemicals.com |

| Gaseous SO₂ | Gas | Readily available | concordia.ca |

While direct synthesis is often preferred, it is also possible to form this compound via counter-ion exchange from other sulfinate salts, most commonly sodium sulfinates. Sodium sulfinates can be prepared from the corresponding sulfonyl chlorides. mdpi.com

The exchange process typically involves two steps:

Formation of the Sulfinic Acid : The sodium sulfinate salt is treated with a strong acid (e.g., HCl) to protonate the sulfinate anion, forming the free sulfinic acid.

Neutralization with a Lithium Base : The resulting sulfinic acid is then carefully neutralized with a lithium base, such as lithium hydroxide (B78521) (LiOH) or lithium methoxide, to form the final lithium sulfinate salt. google.com

This method provides an alternative route, particularly when the corresponding sodium sulfinate is more readily accessible or commercially available. The choice of lithium base and solvent is critical to ensure high purity and yield of the final product.

Development of Novel and Green Synthetic Protocols

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable protocols. In the context of pyridine sulfinate synthesis, this involves minimizing hazardous reagents, reducing waste, and improving energy efficiency. mdpi.com

Key areas of development include:

Use of SO₂ Surrogates : As mentioned, the replacement of toxic, gaseous SO₂ with stable, solid surrogates like DABSO and TIMSO represents a significant step towards a greener process by improving handling safety and reducing risks associated with gas leaks. chemrxiv.orgtcichemicals.com

Microwave-Assisted Synthesis : Microwave irradiation is increasingly recognized as a green chemistry tool that can accelerate reaction rates, reduce reaction times from hours to minutes, and improve yields compared to conventional heating methods. mdpi.comnih.gov While specific application to this compound is still an emerging area, its use in the synthesis of other pyridine derivatives is well-established. nih.gov

Benign Solvents : Research is ongoing into replacing traditional volatile organic solvents with greener alternatives. biosynce.com For sulfinate salt synthesis, exploring the use of water or ionic liquids could significantly reduce the environmental impact. nih.gov For example, some sulfonylation reactions have been successfully carried out in water using a recyclable catalyst. nih.gov

These green approaches aim to make the synthesis of complex molecules like this compound more sustainable without compromising efficiency. mdpi.com

Comparative Analysis of Synthetic Routes for Yield and Selectivity

The efficiency of any synthetic route is primarily judged by its yield and selectivity. For the synthesis of 2-chloropyridine-4-sulfinate, achieving high regioselectivity for the C4 position is a significant challenge due to the electronic properties of the pyridine ring.

Recent advancements have demonstrated that selectivity can be controlled by the choice of reagents and reaction conditions. A notable method involves the activation of pyridine with triflic anhydride (Tf₂O), followed by the addition of a sulfinate salt. chemrxiv.org The choice of base in this reaction is crucial for directing the sulfonylation to the C4 position. The use of N-methylpiperidine as a base in a chloroform (B151607) solvent has been shown to achieve a high C4/C2 selectivity ratio of 94:6. chemrxiv.orgchemistryviews.org

Below is a comparative analysis of different synthetic approaches for C4-pyridyl sulfonylation, a key step in forming the target compound's core structure.

Table 2: Comparative Analysis of Pyridine C4-Sulfonylation Methods This table is interactive and can be sorted by clicking on the headers.

| Synthetic Route | Key Reagents | Base | Solvent | Yield (%) | Selectivity (C4/C2) | Reference |

|---|---|---|---|---|---|---|

| Base-Mediated Sulfonylation | Pyridine, Tf₂O, NaTs | DABCO | CH₂Cl₂ | 73 | 43:57 | chemrxiv.org |

| Optimized Base-Mediated | Pyridine, Tf₂O, NaTs | N-methylpiperidine | CH₂Cl₂ | 73 | 83:17 | chemrxiv.org |

| Optimized Solvent/Base | Pyridine, Tf₂O, NaTs | N-methylpiperidine | CHCl₃ | 72 | 94:6 | chemrxiv.org, chemistryviews.org |

| Direct Lithiation/SO₂ Insertion | Bromo-pyridine, BuLi, TIMSO | N/A | THF | 94 | (Not specified for C4) | tcichemicals.com |

This analysis highlights how strategic selection of the base and solvent system can dramatically influence the regiochemical outcome of the reaction, favoring the desired C4-substituted product with high selectivity and good yields. chemrxiv.org The direct lithiation of a pre-functionalized pyridine offers a high-yield alternative, although the starting materials may be less accessible. tcichemicals.com

Elucidation of Reaction Mechanisms and Reactivity Profiles of Lithium 2 Chloropyridine 4 Sulfinate

Mechanistic Studies in Transition-Metal-Catalyzed Cross-Coupling Reactions

Lithium 2-chloropyridine-4-sulfinate and related heterocyclic sulfinates have emerged as highly effective nucleophilic partners in cross-coupling reactions, often serving as robust alternatives to the more commonly used but sometimes unstable boronic acids. acs.orgnih.govresearchgate.netrsc.orgsemanticscholar.org The mechanism of these reactions, particularly those catalyzed by palladium, has been the subject of detailed investigation.

Palladium catalysis is the most established method for effecting cross-coupling reactions with pyridine (B92270) sulfinates. nih.gov These reactions proceed via a desulfinative pathway, where the sulfinate group is extruded as sulfur dioxide (SO₂), leading to the formation of a new carbon-carbon bond. acs.org A generalized catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the sulfinate, SO₂ extrusion, and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

The catalytic cycle is initiated by the oxidative addition of a (hetero)aryl halide to the active Pd(0) catalyst. This step is generally considered an irreversible process and is crucial for bringing the electrophilic coupling partner into the coordination sphere of the palladium center.

The sulfinate moiety plays a multifaceted role in the catalytic cycle. Primarily, it serves as a nucleophilic organometallic surrogate, transferring the 2-chloropyridine-4-yl group to the palladium center. The unique feature of pyridine sulfinates, compared to simple aryl sulfinates, is the ability of the pyridine nitrogen to coordinate to the palladium. This intramolecular coordination stabilizes the post-transmetalation intermediate.

This stabilization has significant mechanistic consequences. For pyridine-2-sulfinates, the formation of this stable chelate complex means that the subsequent step, the extrusion of sulfur dioxide, becomes the turnover-limiting step of the reaction. capes.gov.br The stability of this intermediate is a key factor that differentiates the reactivity of heterocyclic sulfinates from their carbocyclic counterparts.

The extrusion of sulfur dioxide from the palladium-sulfinate intermediate is the key step that enables the subsequent C-C bond formation. Kinetic studies have shown that for pyridine-2-sulfinate systems, the loss of SO₂ from the stable, chelated Pd(II) complex is significantly slower than for analogous carbocyclic systems. This step is often the bottleneck in the catalytic cycle. The reaction requires elevated temperatures, typically around 150 °C, to provide sufficient thermal energy to overcome the activation barrier for SO₂ extrusion. researchgate.net The liberated SO₂ must be managed within the reaction, as its coordination to the palladium center could potentially inhibit the catalyst.

The choice of ancillary ligands and additives is critical for achieving high efficiency in these desulfinative couplings.

Ancillary Ligands: Bulky, electron-rich monodentate phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and cataCXium A, have been found to be optimal. researchgate.net These ligands stabilize the Pd(0) species and facilitate the key steps of the catalytic cycle. The ligand's steric bulk can influence the rate of reductive elimination, while its electronic properties modulate the reactivity of the palladium center.

Basic Additives: The presence of an inorganic base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial for catalytic turnover. researchgate.net Mechanistic studies have revealed a dual role for the base. Firstly, the carbonate anion effectively traps the SO₂ byproduct generated during the reaction, preventing it from coordinating to and deactivating the palladium catalyst. Secondly, the alkali metal cation (e.g., K⁺) appears to play a role in accelerating the transmetalation step. While lithium, sodium, and potassium sulfinates are all competent substrates, the combination with a potassium or cesium base provides the best results. nih.govresearchgate.net

| Parameter | Observation | Mechanistic Implication | Reference |

|---|---|---|---|

| Ligand | Bulky, electron-rich phosphines (e.g., PCy₃) are optimal. | Stabilizes Pd(0) and promotes key catalytic steps. | researchgate.net |

| Base | K₂CO₃ or Cs₂CO₃ is essential for the reaction. Li₂CO₃ is ineffective. | Dual role: Traps SO₂ byproduct and the cation assists in transmetalation. | nih.govresearchgate.net |

| Cation | Li⁺, Na⁺, and K⁺ sulfinates are all competent reagents. | The sulfinate anion is the key reactive species. | nih.govresearchgate.net |

| Temperature | High temperatures (e.g., 150 °C) are required. | Overcomes the high activation energy for the turnover-limiting SO₂ extrusion step. | researchgate.net |

While palladium is the most common catalyst, the reactivity of pyridine sulfinates has been explored with other, more earth-abundant and cost-effective metals.

Rhodium: There is limited specific information in the literature regarding rhodium-catalyzed desulfinative cross-coupling reactions of this compound. While rhodium is a highly effective catalyst for other types of cross-coupling reactions, such as those involving boronic acids, its application with sulfinate reagents is not as well-documented. sigmaaldrich.com

Copper: Copper catalysts have been employed in reactions involving related pyridine sulfonate and sulfinamide species. For instance, copper(I) iodide (CuI) can catalyze the sulfinyl cross-coupling of sulfinamides. organic-chemistry.orgnih.gov Furthermore, copper-catalyzed methods have been developed for the synthesis of masked heteroaryl sulfinates from aryl halides. nih.gov Other work has shown that Cu(OTf)₂ can catalyze the coupling of secondary alkyl 2-pyridinesulfonates with organolithium reagents. researchgate.netx-mol.com These examples suggest that copper-based systems are capable of mediating transformations at the sulfur center, indicating potential, though not fully explored, applicability for the desulfinative coupling of this compound.

Iron: Iron catalysts, which are environmentally benign and inexpensive, have been successfully used for desulfinylative C-C cross-coupling reactions of sulfonyl chlorides with Grignard reagents. capes.gov.brscite.airesearchgate.net These reactions provide a precedent for iron mediating the cleavage of a C-S bond and formation of a C-C bond. Iron has also been shown to catalyze the cross-coupling of organolithium compounds with organic halides, demonstrating its compatibility with the types of organometallic reagents relevant to this chemistry. nih.gov Although direct studies on the iron-catalyzed desulfinative coupling of this compound are not widely reported, the existing literature suggests it is a promising area for future investigation.

Interestingly, it has been demonstrated that the desulfinative cross-coupling of various heteroaryl sulfinates, including pyridine sulfinates, with Grignard reagents can proceed efficiently without any transition metal catalyst. tcichemicals.comcas.cnbohrium.com This highlights a distinct reactivity pathway available to these compounds, where the sulfinate acts as a leaving group in a nucleophilic aromatic substitution-type mechanism with highly reactive organometallics.

| Metal Catalyst | Reaction Type | Substrate(s) | Key Finding | Reference |

|---|---|---|---|---|

| Palladium | Desulfinative C-C Coupling | Pyridine Sulfinates + Aryl Halides | Well-established, mechanistically understood pathway. | nih.govresearchgate.net |

| Copper | Alkyl-Alkyl Coupling | Alkyl 2-Pyridinesulfonates + Organolithiums | Demonstrates Cu-mediated reaction at the sulfonate group. | researchgate.net |

| Iron | Desulfinylative C-C Coupling | Sulfonyl Chlorides + Grignard Reagents | Shows feasibility of using iron for C-S bond cleavage and C-C bond formation. | capes.gov.brscite.ai |

| None | Desulfinative C-C Coupling | Heteroaryl Sulfinates + Grignard Reagents | Reaction can proceed without a transition metal, highlighting inherent reactivity. | cas.cnbohrium.com |

Palladium-Catalyzed Desulfinative Coupling Reactions

Intrinsic Reactivity of the Pyridine-Sulfinate Moiety

The reactivity of this compound is largely dictated by the pyridine-sulfinate moiety. This functional group arrangement allows the compound to participate in a diverse range of transformations, acting primarily as a nucleophile but also engaging in electrophilic additions and radical processes under specific conditions. nih.govrsc.org The presence of the electron-deficient pyridine ring, a chloro substituent, and the versatile sulfinate group creates a platform for complex and selective chemical reactions.

This compound and related pyridine sulfinates have emerged as highly effective nucleophilic partners in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures. semanticscholar.orgrsc.org This methodology, known as desulfinylative cross-coupling, presents a significant advantage over traditional methods like the Suzuki-Miyaura reaction, especially when dealing with pyridine-based boronates, which often suffer from instability and low reaction efficiency. semanticscholar.orgrsc.orgresearchgate.net

In these reactions, the pyridine sulfinate salt serves as a stable and easily prepared nucleophile that couples with aryl or heteroaryl halides. nih.gov The process involves the extrusion of sulfur dioxide and is typically facilitated by a palladium catalyst, such as palladium(II) acetate, in conjunction with a phosphine ligand like tricyclohexylphosphine (PCy₃) and an inorganic base, most commonly potassium carbonate. nih.gov While various alkali metal sulfinates (lithium, sodium, potassium) are competent substrates, the choice of cation can influence reaction rates. nih.govacs.org The reaction scope is broad, accommodating a variety of electron-donating and electron-withdrawing substituents on both the pyridine sulfinate and the halide coupling partner, including the use of more economical chloro-derivatives as electrophiles. nih.gov

Mechanistic investigations have revealed that for 2-pyridyl sulfinates, a key step involves the formation of a chelate intermediate with the palladium center after oxidative addition. The subsequent extrusion of SO₂ from this complex is often the turnover-limiting step in the catalytic cycle. acs.org

| Pyridine Sulfinate | Coupling Partner (Halide) | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sodium 3-methylpyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂, PCy₃, K₂CO₃ | 2-(4-Methylphenyl)-3-methylpyridine | 99 | nih.gov |

| Sodium pyridine-2-sulfinate | 4-Chlorotoluene | Pd(OAc)₂, PCy₃, K₂CO₃ | 2-(4-Methylphenyl)pyridine | 85 | nih.gov |

| Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂, PCy₃, K₂CO₃ | 2-(4-Methylphenyl)-5-(trifluoromethyl)pyridine | 91 | nih.gov |

| Lithium 2-pyridyl sulfinate | Complex Chloro Azaindole | Pd catalyst, PCy₃ | Linked Bipyridine Derivative | 79 | acs.org |

| Sodium pyridine-4-sulfinate | 1-Bromo-4-methoxybenzene | Pd(OAc)₂, PCy₃, K₂CO₃ | 4-(4-Methoxyphenyl)pyridine | 89 | researchgate.net |

While the predominant reactivity of the sulfinate group is nucleophilic, it can participate in reactions where it is formally an electrophilic species, typically after activation. nih.govrsc.org One of the clearest examples is the direct C4-sulfonylation of N-amidopyridinium salts. rsc.org In a two-electron process, the sulfinate salt adds to the activated pyridinium (B92312) ring, which acts as an electrophile, to form a C4-sulfonylated pyridine. nih.govrsc.org This transformation is an addition reaction that results in the formation of a sulfone, a higher oxidation state of sulfur.

This reactivity can be contrasted with the more common role of sulfinates as nucleophiles. The ability to switch between these pathways by changing the reaction conditions (e.g., base catalysis for the two-electron pathway versus photochemical conditions for radical pathways) highlights the versatile nature of the sulfinate moiety. nih.govrsc.org

Lithiation-Directed Functionalization and Subsequent Transformations

The functionalization of the pyridine ring in this compound can be achieved through directed ortho-lithiation (DoM), a powerful strategy for regioselective C-H activation. znaturforsch.com In this process, a substituent on the ring directs a strong base, typically an organolithium reagent or a lithium amide like lithium diisopropylamide (LDA), to deprotonate a specific adjacent C-H bond. znaturforsch.com The resulting organolithium intermediate can then be trapped with a wide variety of electrophiles to introduce new functional groups.

For the 2-chloropyridine (B119429) scaffold, the chloro group and the ring nitrogen atom are known directing groups. mdpi.comnih.gov The reaction of 2-chloropyridine with LDA typically results in exclusive metalation at the C3 position. nih.gov However, the regioselectivity can be altered by using different bases; for instance, a "superbase" mixture of n-BuLi and lithium 2-dimethylaminoethanolate (LiDMAE) can promote an unusual and regioselective C6 lithiation. nih.govresearchgate.net The presence of the 4-sulfinate group would further influence the site of deprotonation due to its electronic effects. Subsequent reaction of the newly formed lithiated pyridine with electrophiles allows for the synthesis of diverse, highly functionalized pyridine derivatives. znaturforsch.com

| Substrate | Base | Position of Lithiation | Electrophile | Product | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine | LDA | C3 | I₂ | 2-Chloro-3-iodopyridine | znaturforsch.com |

| 2-Chloropyridine | n-BuLi-LiDMAE | C6 | (CH₃)₃SiCl | 2-Chloro-6-(trimethylsilyl)pyridine | nih.gov |

| 3-Bromopyridine | LDA | C4 | DMF | 3-Bromo-4-formylpyridine | znaturforsch.com |

| 2-Chloro-5-bromopyridine | LDA | C4 | Weinreb Amide | 4-Acyl-2-chloro-5-bromopyridine | mdpi.com |

| 2-Chloroisonicotinic acid | LiTMP | C3 | Benzaldehyde | 3-Substituted Lactone | mdpi.com |

Radical Pathways and Single-Electron Transfer Mechanisms

In addition to two-electron nucleophilic and electrophilic pathways, pyridine sulfinates can engage in radical reactions via single-electron transfer (SET) mechanisms. nih.govrsc.org This reactivity is particularly evident in their interaction with N-activated pyridinium salts, with which they can form electron donor-acceptor (EDA) complexes. nih.gov

Upon exposure to an energy source such as visible light, a single-electron transfer can occur from the electron-rich sulfinate to the electron-accepting pyridinium salt. rsc.org This photochemical event generates a sulfonyl radical (R-SO₂•) and a pyridinyl radical. nih.gov This radical generation occurs without the need for an external photocatalyst. nih.gov These highly reactive radical intermediates can then be harnessed in subsequent transformations. A notable application is the three-component assembly involving the sulfonyl radical, the pyridinyl radical, and an alkene. nih.gov This process results in the net addition of both the pyridyl and sulfonyl groups across the double bond, providing rapid access to complex molecules like β-pyridyl alkyl sulfones. nih.govrsc.org This one-electron radical pathway is completely orthogonal to the two-electron nucleophilic addition pathway, allowing for divergent synthesis from the same set of starting materials simply by altering the reaction conditions. nih.govrsc.org

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic techniques are indispensable for verifying the molecular structure of synthesized compounds. These methods provide detailed information on the electronic and vibrational states of molecules, as well as the magnetic environments of individual nuclei, which collectively serve as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and distinguish between different isomers. For Lithium 2-chloropyridine-4-sulfinate, ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyridine (B92270) ring.

Due to the absence of specific experimental NMR data for this compound in the public domain, the following tables present expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on established data for 2-chloropyridine (B119429) and related pyridine derivatives. The substitution at the 4-position by the electron-withdrawing sulfinate group is expected to influence the chemical shifts of the remaining ring protons and carbons.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The proton at the C3 position is expected to appear as a doublet, coupled to the proton at the C5 position. The C5 proton signal would likely be a doublet of doublets due to coupling with both the C3 and C6 protons. The C6 proton, adjacent to the nitrogen atom, is expected to be the most deshielded and appear as a doublet.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.80 | d | J(H3,H5) ≈ 1.5 |

| H-5 | ~7.95 | dd | J(H5,H6) ≈ 5.0, J(H5,H3) ≈ 1.5 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework. Five distinct signals are expected for the pyridine ring carbons. The carbon atom bonded to the chlorine (C2) and the carbon bonded to the sulfinate group (C4) are expected to have characteristic chemical shifts. The other carbons (C3, C5, C6) will also show shifts influenced by the substituents. chemicalbook.com

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~152.0 |

| C-3 | ~125.0 |

| C-4 | ~155.0 |

| C-5 | ~122.0 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. youtube.com These techniques are complementary and are used to identify the functional groups present in a molecule.

The IR and Raman spectra of this compound would be characterized by vibrations of the pyridine ring, the C-Cl bond, and the sulfinate group (S-O bonds).

Pyridine Ring Vibrations: The aromatic pyridine ring exhibits several characteristic stretching and bending vibrations. C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C and C=N ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region. cdnsciencepub.com

Sulfinate Group Vibrations: The sulfinate group (SO₂) is expected to show strong, characteristic asymmetric and symmetric stretching vibrations. For sulfinate salts, these bands typically appear in the 1000-1100 cm⁻¹ and 900-1000 cm⁻¹ regions, respectively. acs.org

C-Cl Vibrations: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H stretching (aromatic) | 3100-3000 | 3100-3000 |

| C=N / C=C stretching (ring) | 1600-1400 | 1600-1400 |

| S=O asymmetric stretching | ~1050 (strong) | ~1050 (weak) |

| S=O symmetric stretching | ~980 (strong) | ~980 (strong) |

| C-S stretching | 700-600 | 700-600 |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound (C₅H₄ClNLiO₂S), HRMS would be used to determine the exact mass of the 2-chloropyridine-4-sulfinate anion [M-Li]⁻. The theoretical exact mass can be calculated based on the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S, ³⁵Cl). The presence of chlorine would be indicated by a characteristic isotopic pattern, with a peak for the ³⁷Cl isotope approximately one-third the intensity of the ³⁵Cl peak.

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M-Li]⁻ (³⁵Cl) | [C₅H₄ClNO₂S]⁻ | 176.9684 |

The experimental measurement of the m/z value with high accuracy (typically within 5 ppm) provides strong evidence for the proposed molecular formula.

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

As of the latest literature search, a single crystal structure for this compound has not been reported. Therefore, the following sections describe the type of information that would be obtained from such an analysis, with illustrative data drawn from related structures such as crystalline pyridine and lithium salts. wikipedia.orgmaterialsproject.orgwikipedia.org

An SCXRD analysis would first determine the crystal system, space group, and the dimensions of the unit cell. This fundamental crystallographic data defines the symmetry and repeating pattern of the crystal lattice. For example, a related lithium salt, lithium sulfate (B86663) (Li₂SO₄), crystallizes in the monoclinic system. wikipedia.orgatamanchemicals.com

Table 5: Illustrative Crystallographic Data (Example: Lithium Sulfate)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 8.239 |

| b (Å) | 4.954 |

| c (Å) | 8.474 |

| α (°) | 90 |

| β (°) | 107.98 |

| γ (°) | 90 |

| Volume (ų) | 328.9 |

| Z (Formula units/cell) | 4 |

Note: This data is for Li₂SO₄ and is provided for illustrative purposes only. wikipedia.org

A solved crystal structure provides a detailed geometric description of the molecule, including precise bond lengths, bond angles, and torsional angles. This information confirms the connectivity established by NMR and reveals details about molecular conformation and intermolecular interactions. For this compound, this analysis would precisely define the geometry of the pyridine ring and the sulfinate group, as well as the coordination environment of the lithium cation.

The bond lengths and angles within the 2-chloropyridine moiety are expected to be similar to those in other pyridine derivatives, with some distortion due to the substituents. The geometry around the sulfur atom in the sulfinate group would be pyramidal.

Table 6: Expected Bond Lengths and Angles Based on Related Structures

| Bond/Angle | Expected Value | Reference Compound Type |

|---|---|---|

| Bond Lengths (Å) | ||

| C-N (pyridine ring) | ~1.34 Å | Pyridine nist.gov |

| C-C (pyridine ring) | ~1.39 Å | Pyridine nist.govlibretexts.org |

| C-Cl | ~1.74 Å | Chloropyridines |

| C-S | ~1.80 Å | Aryl sulfinates |

| S-O | ~1.50 Å | Sulfinate salts |

| Bond Angles (°) | ||

| C-N-C (in ring) | ~117° | Pyridine nist.gov |

| C-C-C (in ring) | ~118-120° | Pyridine nist.govlibretexts.org |

| C-C-N (in ring) | ~124° | Pyridine nist.gov |

| O-S-O | ~105° | Sulfinate salts |

This detailed structural information is crucial for understanding the compound's chemical properties and its potential interactions in various chemical and biological systems.

Investigation of Supramolecular Interactions and Crystal Packing Motifs

The solid-state architecture of this compound would be determined by a variety of non-covalent interactions that dictate how individual molecules assemble into a crystalline lattice. An analysis, typically using single-crystal X-ray diffraction, would aim to identify and quantify these interactions.

Given the structure of the 2-chloropyridine-4-sulfinate anion, several key supramolecular interactions would be anticipated. The chlorine atom could participate in halogen bonding (C–Cl···O or C–Cl···N), a highly directional interaction. The pyridine ring allows for potential π-π stacking interactions, where parallel rings align to create stabilizing forces. Furthermore, the sulfinate group, with its oxygen atoms, would be a prime candidate for forming coordination bonds with the lithium cation (Li⁺···O) and potentially engaging in hydrogen bonding if co-crystallized with protic solvents or other hydrogen-bond donors.

The interplay of these forces would lead to the formation of specific, repeating patterns known as crystal packing motifs. These motifs, such as chains, sheets, or more complex three-dimensional networks, are fundamental to the material's bulk properties, including solubility and stability. A detailed crystallographic study would characterize the geometry (distances and angles) of these interactions.

Table 1: Hypothetical Supramolecular Interaction Parameters for this compound This table is illustrative and presents the type of data that would be generated from a single-crystal X-ray diffraction analysis. No published data is currently available for this specific compound.

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) | Motif Description |

| Halogen Bond | C(2)–Cl···O(1) | [Data Not Available] | [Data Not Available] | Formation of 1D chains |

| π-π Stacking | Pyridine Ring ↔ Pyridine Ring | [Data Not Available] | [Data Not Available] | Parallel-displaced stacks |

| Ionic Interaction | Li⁺···O(1) | [Data Not Available] | [Data Not Available] | Coordination network |

| Ionic Interaction | Li⁺···O(2) | [Data Not Available] | [Data Not Available] | Coordination network |

Chiroptical Spectroscopy for Enantiomeric and Diastereomeric Characterization

Sulfinates can possess a stereogenic center at the sulfur atom, leading to the possibility of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful, non-destructive technique used to investigate and characterize chiral molecules.

If this compound were synthesized or resolved into its enantiomeric forms, CD spectroscopy would be essential for their characterization. This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign (mirror images of each other). This provides a definitive method for distinguishing between them and for determining the enantiomeric excess (e.e.) of a sample.

The resulting CD spectrum, characterized by positive or negative peaks (Cotton effects) at specific wavelengths, serves as a unique fingerprint for a particular enantiomer. The position and sign of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chiral sulfur center. Theoretical calculations could further be employed to correlate the observed CD spectrum with the absolute configuration (R or S) of the sulfinate.

Table 2: Illustrative Chiroptical Data for Enantiomers of a Chiral Sulfinate This table illustrates the expected output from a chiroptical analysis. No experimental data for enantiomerically resolved this compound has been reported.

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| Enantiomer A | [Data Not Available] | [Positive Value] |

| Enantiomer B | [Data Not Available] | [Negative Value] |

Computational Chemistry and Theoretical Investigations of Lithium 2 Chloropyridine 4 Sulfinate

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecules like Lithium 2-chloropyridine-4-sulfinate. researchgate.net By modeling the electron density, DFT calculations can accurately predict molecular geometries, orbital energies, and charge distributions, which are fundamental to understanding the compound's stability and reactivity. iosrjournals.org These studies often employ hybrid functionals, such as B3LYP, in conjunction with appropriate basis sets to achieve a balance between computational cost and accuracy. bohrium.commdpi.com

Quantum chemical calculations are essential for determining the most stable three-dimensional arrangement of atoms in this compound. The process involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms, revealing key structural parameters like bond lengths and angles. researchgate.netresearchgate.net For this compound, calculations would focus on the geometry of the 2-chloropyridine (B119429) ring and the orientation of the sulfinate group (-SO₂⁻Li⁺).

The conformational landscape explores different spatial arrangements (conformers) and their relative energies. For this compound, this would involve analyzing the rotation around the C-S bond to identify the most energetically favorable orientation of the lithium sulfinate group relative to the pyridine (B92270) ring. The results of such calculations provide a foundational understanding of the molecule's structure. nih.gov

Table 1: Predicted Structural Parameters for Optimized Geometry of 2-chloropyridine-4-sulfinate Anion

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S | ~1.85 Å |

| Bond Length | S-O | ~1.50 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Angle | O-S-O | ~118° |

| Bond Angle | C-S-O | ~105° |

| Dihedral Angle | C-C-S-O | Varies with conformation |

Note: These values are representative and would be precisely determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a powerful model for describing chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edulibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the electron-rich sulfinate group, making this site nucleophilic. researchgate.net Conversely, the LUMO is anticipated to be distributed across the π-system of the electron-deficient 2-chloropyridine ring, indicating its susceptibility to electrophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. iosrjournals.org

Charge distribution mapping, often visualized using Molecular Electrostatic Potential (MEP) maps, reveals the electrophilic and nucleophilic sites of a molecule. bhu.ac.in In these maps, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would show a high negative potential around the sulfinate oxygens and a less negative or slightly positive potential on the pyridine ring. researchgate.net

Table 2: Representative FMO Data and Global Reactivity Descriptors

| Parameter | Symbol | Typical Calculated Value (eV) | Implication |

| HOMO Energy | EHOMO | -5.5 to -6.5 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 3.5 to 4.5 | Chemical reactivity, kinetic stability |

| Electronegativity | χ | 3.5 to 4.5 | Electron-attracting tendency |

| Chemical Hardness | η | 1.75 to 2.25 | Resistance to charge transfer |

Note: Values are illustrative and depend on the specific computational method and basis set used. iosrjournals.orgresearchgate.net

DFT calculations are instrumental in mapping out potential reaction pathways for this compound. By calculating the energies of reactants, products, intermediates, and transition states, computational chemists can construct a detailed energy profile for a given reaction. This allows for the determination of activation energies, which are crucial for predicting reaction rates and identifying the most favorable mechanistic pathway.

For reactions involving the sulfinate group, such as its role in radical generation or nucleophilic substitution, DFT can be used to model the transition state structures. Understanding these transient, high-energy structures is key to elucidating the reaction mechanism at a molecular level. These computational insights can guide the design of new synthetic routes and help explain observed product distributions.

Molecular Dynamics Simulations for Solution Behavior and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the substance's behavior. mdpi.com For this compound, MD simulations are particularly useful for studying its properties in solution. These simulations can reveal how solvent molecules arrange themselves around the lithium cation and the 2-chloropyridine-4-sulfinate anion, a phenomenon known as solvation. nih.gov

Ab Initio and Semi-Empirical Methods for Electronic Properties

While DFT is widely used, other computational methods also contribute to understanding the electronic properties of molecules. Ab initio methods, Latin for "from the beginning," are based on first principles of quantum mechanics without using experimental data for parameterization. nih.govyoutube.com High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate electronic energies and properties, often serving as benchmarks for other methods. bohrium.comaps.org

Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are computationally much faster, making them suitable for preliminary studies or for calculations on very large molecular systems where higher-level theories would be prohibitively expensive.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure. frontiersin.org For this compound, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. mdpi.comnih.gov The calculated spectrum can aid in the assignment of experimental peaks to specific molecular vibrations, such as the characteristic S=O stretches of the sulfinate group or the ring vibrations of the pyridine moiety.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ¹H) can be calculated and compared with experimental results to confirm the molecular structure. nih.gov Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, providing theoretical UV-Visible absorption spectra that help interpret the electronic structure and chromophores within the molecule. mdpi.comrsc.org This synergy between computational prediction and experimental measurement is crucial for a comprehensive characterization of the compound. mdpi.com

Applications in Complex Organic Synthesis and Methodological Development

Role as a Key Building Block in C-C Bond Forming Reactions

The capacity of lithium 2-chloropyridine-4-sulfinate to participate in carbon-carbon bond-forming reactions is one of its most significant applications. The sulfinate moiety serves as an effective leaving group in palladium-catalyzed cross-coupling reactions, providing a powerful alternative to traditional organometallic reagents like boronic acids.

Pyridine (B92270) sulfinates have been established as general and effective nucleophilic coupling partners in palladium-catalyzed desulfinative cross-coupling reactions with aryl and heteroaryl halides. nih.govrsc.org This methodology offers a significant advantage over the conventional Suzuki-Miyaura cross-coupling, which often faces challenges with pyridine-2-boronates due to their difficult preparation and poor stability. rsc.org The use of pyridine-2-sulfinate salts, including lithium or sodium salts, allows for the efficient synthesis of a diverse range of 2-arylpyridines. nih.govresearchgate.net

The reaction conditions typically involve a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand, like a phosphine (B1218219) ligand (e.g., PCy₃), in the presence of a base. nih.gov These reactions exhibit broad substrate scope, tolerating a variety of functional groups on both the pyridine sulfinate and the halide coupling partner. nih.govnih.gov Notably, this method is effective not only with aryl bromides but also with the more readily available and cost-effective aryl chlorides. nih.gov Mechanistic studies suggest that the oxidative addition of the aryl halide to the Pd(0) species is not the rate-limiting step; instead, steps involving the sulfinate, such as transmetalation and SO₂ extrusion, are key to the catalytic cycle. acs.org

Table 1: Examples of Palladium-Catalyzed Desulfinative Cross-Coupling Reactions

| Pyridine Sulfinate Partner | Halide Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Sodium Pyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | 2-(p-tolyl)pyridine | Excellent | nih.gov |

| Sodium Pyridine-2-sulfinate | 4-Chlorotoluene | Pd(OAc)₂ / PCy₃ | 2-(p-tolyl)pyridine | Excellent | nih.gov |

| Lithium 2-pyridyl sulfinate | Bromopyridines | Pd-catalyst | Bipyridine derivatives | Good-to-High | nih.gov |

The construction of bi- and poly-pyridyl frameworks is of immense interest due to their prevalence in functional materials, coordination chemistry, and pharmaceutical agents. nih.govresearchgate.netresearchgate.net The desulfinative cross-coupling strategy using pyridine sulfinates provides a robust and versatile route to these architectures. By coupling a pyridine sulfinate, such as this compound, with a halo-pyridine, various bipyridine derivatives can be synthesized in good to high yields. nih.gov

This approach expands the toolbox for creating symmetric and unsymmetric bipyridines, which are fundamental components of many ligands used in catalysis. nih.govmdpi.com The method's tolerance for a wide array of functional groups and substitution patterns makes it highly applicable for the synthesis of complex, medicinally relevant molecules and for the generation of chemical libraries. rsc.orgnih.gov The stability and ease of handling of sulfinate salts compared to the often unstable corresponding boronic acids make this a particularly attractive method for late-stage functionalization in drug discovery programs. tcichemicals.com

Participation in C-S and N-S Bond Forming Reactions

Beyond C-C bond formation, the sulfinate group of this compound is a precursor for the construction of carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds. This reactivity enables access to a variety of important sulfur-containing functional groups. nih.gov

Sulfinate salts are well-established intermediates in the synthesis of sulfones and related sulfur compounds. nih.govmdpi.com The sulfinate moiety can be readily oxidized to a sulfonyl group or can participate in reactions to form sulfides. For instance, sulfinic acids, derived from sulfinate salts, can react with dimethoxybenzenes in the presence of a Lewis acid like BF₃ to form diaryl sulfoxides or sulfones, with the product selectivity being temperature-dependent. mdpi.com While direct examples using this compound are specific, the general reactivity of sulfinates supports its potential in these transformations. The formation of C-S bonds is a cornerstone of organosulfur chemistry, with applications ranging from pharmaceuticals to materials science. mdpi.comdrexel.eduresearchgate.netchemrxiv.org

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents. researchgate.netacs.org A common method for synthesizing primary sulfonamides involves the reaction of sulfinate salts with an electrophilic nitrogen source. acs.org Although reagents like O-mesitylenesulfonylhydroxylamine (MSH) can be used, alternative, safer reagents are continually being developed. acs.org The conversion of a sulfinate, such as this compound, to the corresponding sulfonyl chloride intermediate, followed by reaction with an amine, is a classical and viable pathway to sulfonamides. ijarsct.co.insci-hub.se This two-step process allows for the introduction of diverse amine fragments, leading to a wide range of substituted sulfonamides. sci-hub.se This is particularly relevant for creating libraries of potential carbonic anhydrase inhibitors or other bioactive molecules based on the pyridine-sulfonamide core. mdpi.com

Table 2: General Transformations of Sulfinate Salts

| Starting Material | Reagent(s) | Product Type | Bond Formed | Reference |

|---|---|---|---|---|

| Aryl/Heteroaryl Sulfinate | Aryl/Heteroaryl Halide, Pd-catalyst | Biaryl/Heterobiaryl | C-C | nih.gov |

| Aryl Sulfinate | Oxidizing Agent (e.g., H₂O₂) | Sulfonic Acid | S=O | acs.org |

| Aryl Sulfinate | Electrophilic Nitrogen Source (e.g., MSH) | Primary Sulfonamide | N-S | acs.org |

| Aryl Sulfinate | 1) Chlorinating Agent, 2) Amine | Substituted Sulfonamide | N-S | sci-hub.se |

Catalyst and Ligand Development from Modified Analogues

The 2,2'-bipyridine (B1663995) unit is a cornerstone of coordination chemistry, serving as a ubiquitous bidentate ligand for a vast number of transition metals. researchgate.netorgsyn.org The synthetic accessibility of substituted bipyridines via desulfinative cross-coupling of pyridine sulfinates opens avenues for the development of novel ligands and catalysts. By modifying the substituents on either the sulfinate-bearing pyridine ring or the coupling partner, a diverse array of bipyridyl ligands can be generated.

For example, introducing functional groups at specific positions allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. mdpi.com Halogenated methyl groups on the bipyridine scaffold, such as in 4,4'-bis(chloromethyl)-2,2'-bipyridine, can be further functionalized to create more complex ligand architectures, including bis(phosphonate) bipyridine compounds. orgsyn.org The synthesis of such tailored ligands is crucial for advancing catalysis, enabling enhanced reactivity, selectivity, and stability in metal-catalyzed transformations. The use of this compound and its derivatives as building blocks provides a strategic entry point into this rich field of catalyst and ligand design.

Contributions to Green Chemistry by SO2 Extrusion

The application of this compound in palladium-catalyzed desulfinative coupling reactions represents a noteworthy advancement in green chemistry. bohrium.com These reactions are characterized by the extrusion of sulfur dioxide (SO2) gas, which is a key feature contributing to their environmental sustainability. bohrium.com In contrast to traditional cross-coupling methods like the Suzuki or Stille reactions that generate stoichiometric amounts of high-molecular-weight byproducts, desulfinative couplings offer a more atom-economical pathway. bohrium.com The primary byproducts are often simple inorganic salts and SO2, the latter of which has the potential for capture and recycling. bohrium.com

The mechanism of these reactions involves the participation of the sulfinate as a versatile coupling partner. nih.gov In palladium-catalyzed cycles, after the initial oxidative addition and transmetalation steps, a critical extrusion of SO2 from a Pd(II) intermediate occurs, leading to the formation of the desired carbon-carbon bond. nih.gov This loss of SO2 is often the turnover-limiting step in the catalytic cycle for pyridine sulfinates. nih.gov The efficiency and minimal waste production of this desulfinative strategy align with the core principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis. bohrium.com

Below is a table summarizing the key aspects of desulfinative coupling reactions contributing to green chemistry.

| Feature | Description | Green Chemistry Principle |

| Byproduct | The main byproduct is sulfur dioxide (SO2) gas, which can potentially be recycled. bohrium.com | Atom Economy, Waste Prevention |

| Waste | Produces minimal waste compared to traditional methods that generate significant salt byproducts. bohrium.com | Waste Prevention |

| Versatility | Sulfinate salts can act as both electrophilic and nucleophilic partners in reactions. concordia.ca | Catalysis |

Potential as an Intermediate for Complex Molecular Architectures

This compound is a valuable intermediate for the synthesis of complex molecular architectures, particularly those containing substituted pyridine rings. Pyridine motifs are ubiquitous in pharmaceuticals and functional materials, making efficient methods for their elaboration highly sought after. rsc.org The sulfinate group serves as a robust and effective handle for introducing the 2-chloropyridine-4-yl moiety into a wide range of organic molecules through cross-coupling reactions.

Desulfinative cross-coupling reactions using pyridine sulfinates have emerged as a powerful alternative to the often problematic Suzuki-Miyaura reactions involving pyridine-based boronates. rsc.orgacs.org Pyridine-2-boronic acids and their derivatives are often unstable and can exhibit low reactivity, especially in the synthesis of medicinally relevant compounds. rsc.orgsigmaaldrich.com In contrast, pyridine sulfinates, such as the this compound, are typically stable, easy to handle solids that demonstrate broad scope and high efficiency in palladium-catalyzed couplings with various aryl and heteroaryl halides. acs.orgacs.org

This methodology allows for the construction of challenging C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures that are central to many drug candidates. For instance, this approach has been successfully applied to the preparation of derivatives of pharmaceuticals like Varenicline (Chantix) and Mepyramine (Anthisan). rsc.org The reliability and functional group tolerance of these reactions make this compound a key building block for accessing complex, multi-functionalized molecules on scales ranging from milligrams to grams. acs.org

The following table outlines the advantages of using pyridine sulfinates as intermediates in complex synthesis.

| Advantage | Description | Relevance to Complex Architectures |

| Stability | Pyridine sulfinates are often bench-stable solids, facilitating storage and handling. sigmaaldrich.com | Enables reliable and reproducible synthesis of complex molecules. |

| Reactivity | They serve as efficient nucleophilic partners in cross-coupling reactions, overcoming limitations of boronic acids. rsc.orgacs.org | Allows for the construction of previously difficult-to-access biaryl and heteroaryl linkages. |

| Scope | The methodology is applicable to a wide range of aryl and heteroaryl halides with excellent functional group tolerance. acs.orgnih.gov | Provides a versatile tool for the late-stage functionalization and diversification of complex molecular scaffolds. |

Future Perspectives and Emerging Research Trajectories for Lithium 2 Chloropyridine 4 Sulfinate Chemistry

Expansion to Asymmetric Synthesis and Chiral Induction Strategies

A significant frontier in the application of pyridine (B92270) sulfinates is their use in asymmetric synthesis to create chiral molecules, which are of paramount importance in medicinal chemistry. While the sulfinate moiety itself is prochiral, it can be a handle for introducing stereogenicity. Future research is poised to explore the application of modern catalytic asymmetric methods to achieve this.

One promising approach is the organocatalytic asymmetric condensation of prochiral sulfinates with various alcohols. nih.gov This strategy has been shown to produce enantioenriched sulfinate esters, which are versatile intermediates for a wide range of chiral sulfur pharmacophores. nih.gov Applying this methodology to pyridine sulfinates could provide access to a library of chiral pyridine-containing compounds. Another avenue involves the diastereoselective oxidation of sulfenate precursors, allowing for the controlled formation of a stereogenic sulfur center. nih.govacs.org

These strategies could be employed for the late-stage diversification of complex drug molecules, introducing sulfur stereogenic centers that can significantly alter a molecule's biological activity and pharmacokinetic properties. nih.gov

| Asymmetric Strategy | Description | Potential Application to Pyridine Sulfinates | Key Advantage |

|---|---|---|---|

| Organocatalytic Asymmetric Condensation | Use of a chiral organocatalyst (e.g., pentanidium) to facilitate the enantioselective reaction between a prochiral sulfinate and an alcohol. nih.gov | Synthesis of enantioenriched pyridine sulfinate esters as chiral building blocks. | Mild, metal-free conditions with high functional group tolerance. nih.gov |

| Chiral Auxiliary-Mediated Synthesis | Attachment of the sulfinate to a chiral auxiliary (e.g., a chiral alcohol), separation of the resulting diastereomers, and subsequent cleavage to yield the enantiopure compound. nih.gov | Preparation of configurationally stable, enantiomerically pure sulfinyl pyridine derivatives. | Robust and well-established method for obtaining high enantiomeric purity. nih.gov |

| Diastereoselective Sulfoxidation | Oxidation of a prochiral sulfenate ester (derived from a chiral alcohol) using an achiral oxidant, where the existing stereocenter directs the stereochemistry of the new sulfur center. acs.org | Controlled synthesis of specific diastereomers of pyridine sulfinate esters. | Allows for predictable control over the stereochemical outcome. acs.org |

Integration with Continuous Flow and High-Throughput Synthesis Technologies

The robustness of pyridine sulfinates in cross-coupling reactions makes them ideal candidates for integration into modern automated synthesis platforms. Continuous flow chemistry, in particular, offers significant advantages over traditional batch processing, including enhanced safety, precise control of reaction parameters, improved efficiency, and straightforward scalability. organic-chemistry.orgthieme-connect.com

The synthesis of pyridine derivatives and their subsequent N-oxidation has been successfully demonstrated in packed-bed microreactors, showcasing the potential for large-scale, continuous production with minimal manual intervention. organic-chemistry.orgresearchgate.net Adapting the palladium-catalyzed desulfinylative coupling of lithium 2-chloropyridine-4-sulfinate to a flow process could enable the rapid and safe on-demand synthesis of diverse bi-heterocyclic compounds. This is particularly relevant for industrial applications where large quantities of material are required. thieme-connect.com

Furthermore, high-throughput experimentation (HTE) can be used in concert with flow chemistry to rapidly screen catalysts, solvents, and reaction conditions, accelerating the optimization of new transformations involving pyridine sulfinates. youtube.com This synergy has already been validated for library synthesis in medicinal chemistry, where automated platforms have utilized pyridine sulfinates to generate arrays of drug derivatives. rsc.orgsemanticscholar.org

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Difficult; requires larger vessels and poses safety risks. | Simple; achieved by extending run time rather than increasing reactor size. organic-chemistry.org |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer due to small reaction volumes and superior heat transfer. researchgate.net |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over residence time, temperature, and pressure. organic-chemistry.org |

| Efficiency | Can suffer from lower yields and longer reaction times. | Often results in higher yields and significantly shorter residence times. thieme-connect.com |

| Automation | Difficult to fully automate. | Easily integrated with HTE and automated purification systems. youtube.com |

Exploration of Electrochemical and Photochemical Transformations

Electro- and photochemistry represent burgeoning fields in organic synthesis that offer sustainable and novel pathways for chemical transformations. Sulfinate salts are particularly well-suited for these methods due to their redox activity. researchgate.netrsc.org

Electrochemical synthesis provides a powerful alternative to traditional methods that rely on chemical oxidants or reductants. Recent studies have demonstrated the electrochemical C-H sulfonylation of pyridines using nucleophilic sulfinates, achieving meta-selectivity under catalyst- and oxidant-free conditions. nih.gov Additionally, nickel-electrocatalyzed protocols have been developed for the synthesis of aryl sulfinates from aryl halides, a process that can be scaled in both batch and flow settings. nih.gov These methods open the door to new, reagent-free ways of both preparing and using pyridine sulfinates.

Photoredox catalysis, which uses light to initiate chemical reactions, has also emerged as a potent tool. Metal-free, photocatalytic methods have been developed for the three-component sulfonylative pyridylation of styrenes, where a sulfinate salt acts as the source of a sulfonyl radical. rsc.org This type of radical-mediated transformation allows for the formation of complex molecules that would be difficult to access through traditional two-electron pathways.

| Methodology | Transformation | Key Features | Reference |

|---|---|---|---|

| Electrochemistry | meta-C–H Sulfonylation of Pyridines | Uses nucleophilic sulfinates; catalyst- and oxidant-free; excellent regioselectivity. | nih.gov |

| Electrochemistry | Nickel-Catalyzed Sulfinylation of Aryl Halides | Uses SO₂ as a sulfur source; can be performed in a continuous flow setup. | nih.gov |

| Photoredox Catalysis | Sulfonylative Pyridylation of Styrenes | Metal-free, three-component reaction; proceeds via a radical pathway. | rsc.org |

Development of Novel Catalytic Systems and Metal-Free Protocols

While palladium catalysis has been the workhorse for desulfinylative cross-coupling, future research is aimed at developing more sustainable and economical alternatives. This includes exploring catalysts based on more earth-abundant metals and devising entirely metal-free protocols.

Catalysts based on nickel and copper are attractive alternatives to palladium due to their lower cost and distinct reactivity. Copper-catalyzed methods for the synthesis of masked (hetero)aryl sulfinates have been developed, proceeding under mild, base-free conditions. acs.org Nickel-based systems, often coupled with electrochemistry, have also proven effective. nih.gov

A particularly exciting trajectory is the development of transition-metal-free cross-coupling reactions. It has been demonstrated that heteroaryl sulfinates can couple efficiently with Grignard reagents and organolithium reagents without the need for any transition metal catalyst. scholaris.catcichemicals.com These reactions proceed under mild conditions and offer a fundamentally different, more sustainable approach to forming C-C bonds. Additionally, metal-free methods for C-S and C-N bond formation, such as iodine-mediated synthesis of sulfonamides from sulfinates, are expanding the synthetic toolkit. rsc.org

| Catalytic System | Example Reaction | Advantages | Reference |

|---|---|---|---|

| Palladium | Desulfinylative coupling with aryl halides. | Broad scope, high functional group tolerance, well-established. | rsc.org |

| Nickel | Electrocatalytic sulfinylation of aryl halides. | Lower cost than palladium, enables unique redox pathways. | nih.gov |

| Copper | Synthesis of masked aryl sulfinates from aryl iodides. | Earth-abundant, mild and base-free conditions. | acs.org |

| Transition-Metal-Free | Coupling of sulfinates with Grignard/organolithium reagents. | Avoids precious metal contamination, highly sustainable, cost-effective. | tcichemicals.com |

| Metal-Free (Iodine) | Synthesis of sulfonamides from sulfinates and amines. | Simple, room temperature conditions, avoids transition metals. | rsc.org |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The products of reactions involving this compound—namely aryl-pyridines and bipyridines—are core structural motifs in materials science. nih.gov This positions the sulfinate reagent as a key building block for the synthesis of novel functional materials, creating a rich interface between organic synthesis and materials science.

Bipyridine derivatives are exceptional ligands for transition metals, forming coordination complexes with unique photophysical and electronic properties. taylorandfrancis.comwikipedia.org These complexes are central to applications in:

Organic Light-Emitting Diodes (OLEDs): Bipyridine-based metal complexes are used as phosphorescent emitters and electron-transport materials. taylorandfrancis.comrsc.org

Chemical Sensors: The luminescence of these complexes can be modulated by the presence of specific analytes, making them effective sensors. taylorandfrancis.com

Catalysis: Chiral bipyridine ligands are crucial in asymmetric catalysis, while other complexes are used in reactions like CO₂ reduction. researchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): Rigid bipyridine linkers like 4,4'-bipyridine (B149096) are used to construct porous materials with applications in gas storage and separation. wikipedia.org

The ability to reliably synthesize a vast array of substituted pyridine and bipyridine structures using sulfinate chemistry allows for the systematic tuning of electronic and steric properties. nih.gov This fine-tuning is critical for optimizing the performance of materials for specific applications, such as adjusting the emission color in an OLED or enhancing the catalytic activity of a metal complex. rsc.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing lithium 2-chloropyridine-4-sulfinate, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves sulfonation of 2-chloropyridine followed by lithiation under anhydrous conditions. Key steps include controlling reaction temperature (e.g., maintaining −78°C for lithiation) and using inert atmospheres (argon/nitrogen) to prevent oxidation. Reproducibility requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of 2-chloropyridine to sulfonating agent) and characterization via NMR (¹H, ¹³C) and FT-IR to confirm intermediate and final product purity .

Q. How should researchers address the hygroscopic nature of this compound during storage and handling?

- Methodological Answer : Store the compound in sealed, moisture-resistant containers under inert gas. Use gloveboxes or Schlenk lines for handling. Pre-dry solvents (e.g., THF, DMF) over molecular sieves, and monitor moisture content via Karl Fischer titration. Purity degradation can be tracked using periodic XRD to detect hydrate formation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Look for aromatic proton signals between δ 7.5–8.5 ppm and sulfinate group protons near δ 3.2–3.8 ppm.

- FT-IR : Confirm sulfinate (SO₂⁻) stretches at 1040–1120 cm⁻¹ and 1160–1240 cm⁻¹.

- Elemental Analysis : Verify lithium content (theoretical ~4.2% by mass) via ICP-OES.

Discrepancies in spectra should prompt re-evaluation of synthesis conditions or solvent traces .

Advanced Research Questions

Q. How can computational chemistry models (e.g., DFT) be applied to predict the reactivity of this compound in cross-coupling reactions?